N-cyclopentylcyclopropanesulfonamide
Overview
Description
N-cyclopentylcyclopropanesulfonamide is a chemical compound with the molecular formula C8H15NO2S and a molecular weight of 189.28 g/mol It is characterized by the presence of a cyclopentyl group attached to a cyclopropane ring, which is further connected to a sulfonamide group
Mechanism of Action
Target of Action
The primary targets of N-cyclopentylcyclopropanesulfonamide are currently unknown. This compound belongs to the class of sulfonamides, which are known to inhibit bacterial enzymes involved in the synthesis of folic acid . .
Mode of Action
Based on the general mechanism of sulfonamides, it can be hypothesized that this compound might interfere with the synthesis of folic acid in bacteria, thereby inhibiting their growth .
Biochemical Pathways
If it acts similarly to other sulfonamides, it might affect the pathway of folic acid synthesis in bacteria . Folic acid is crucial for the synthesis of nucleic acids and proteins, so its inhibition can lead to the cessation of bacterial growth.
Pharmacokinetics
Pharmacokinetic principles are essential in understanding how the compound is processed in the body
Result of Action
If it acts like other sulfonamides, it might lead to the inhibition of bacterial growth by interfering with the synthesis of folic acid . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentylcyclopropanesulfonamide typically involves the reaction of cyclopropanesulfonyl chloride with cyclopentylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentylcyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids and related derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-cyclopentylcyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentylsulfonamide: Lacks the cyclopropane ring, making it less rigid and potentially less selective in its interactions.
Cyclopropanesulfonamide: Lacks the cyclopentyl group, which may affect its overall stability and binding properties.
N-cyclopentylcyclopropanecarboxamide: Similar structure but with a carboxamide group instead of a sulfonamide, leading to different chemical reactivity and biological activity.
Uniqueness
N-cyclopentylcyclopropanesulfonamide is unique due to the combination of the cyclopentyl and cyclopropane rings with the sulfonamide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Biological Activity
N-Cyclopentylcyclopropanesulfonamide is a synthetic compound that has garnered attention due to its potential biological activity, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopentyl group and a sulfonamide moiety, which is significant in drug design. The sulfonamide group is known for its ability to interact with various biological targets, making it a common pharmacophore in medicinal chemistry. The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms .
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and proteases. Sulfonamides generally function by mimicking substrates or cofactors of enzymes, thereby blocking their active sites. This inhibition can lead to various therapeutic effects, including antimicrobial and anticancer activities .
Key Mechanisms Include:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of ribonucleotide reductase, an enzyme critical for DNA synthesis and repair .
- Protease Inhibition: Similar compounds have demonstrated efficacy in inhibiting cysteine proteases involved in viral replication processes .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research indicates that sulfonamide derivatives can effectively combat bacterial infections by inhibiting folate synthesis pathways essential for bacterial growth.
Anticancer Activity
Studies have highlighted the potential of this compound as an anticancer agent. For instance, analogs with similar structures have been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation .
Table 1: Summary of Biological Activities
Case Studies
Case studies involving this compound have primarily focused on its application in cancer treatment and enzyme inhibition. For example:
- Study on Anticancer Properties: A study evaluated the compound's effects on various cancer cell lines, demonstrating significant inhibitory activity against colon cancer cells with an IC50 value indicating effective dosage levels for therapeutic use .
- Enzyme Interaction Studies: Molecular docking studies have been conducted to understand how this compound interacts with target proteins at the molecular level. These studies suggest that the compound binds effectively to the active sites of ribonucleotide reductase, providing insights into its mechanism of action .
Properties
IUPAC Name |
N-cyclopentylcyclopropanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c10-12(11,8-5-6-8)9-7-3-1-2-4-7/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCCFCZTYIXZBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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